1,2,3,4-Tetrahydro-2-nitronaphthalene

Description

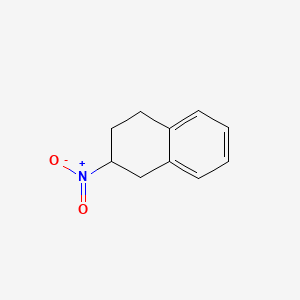

1,2,3,4-Tetrahydro-2-nitronaphthalene is a nitro-substituted derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), a bicyclic compound comprising a benzene ring fused to a partially saturated cyclohexane ring. The parent compound, tetralin (CAS 119-64-2), has a molecular formula of C₁₀H₁₂, a molecular weight of 132.20 g/mol, and is widely used as a solvent and intermediate in organic synthesis . Nitro-substituted tetralins are of interest due to their applications in pharmaceuticals, agrochemicals, and analytical chemistry.

Properties

CAS No. |

66619-55-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

2-nitro-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H11NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 |

InChI Key |

SKCPKZODKSSQJB-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2CC1[N+](=O)[O-] |

Canonical SMILES |

C1CC2=CC=CC=C2CC1[N+](=O)[O-] |

Other CAS No. |

66619-55-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-5-nitronaphthalene (CAS 29809-14-1)

- Molecular Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- LogP : 3.44 (indicative of moderate lipophilicity)

- Applications :

Key Difference: The position of the nitro group (C5 vs. For example, the C5-nitro isomer’s LogP of 3.44 suggests balanced hydrophobicity for pharmaceutical applications, while the C2-nitro isomer’s properties remain speculative without direct data.

Comparison with Alkyl-Substituted Tetralins

1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene (CAS 13065-07-1)

1,2,3,4-Tetrahydro-1-methylnaphthalene (CAS 1559-81-5)

- Molecular Formula : C₁₁H₁₄

- Molecular Weight : 146.23 g/mol

- Boiling Point : 493.6–493.7 K (studied for thermodynamic properties) .

Comparison : Alkyl substituents (e.g., methyl groups) reduce polarity compared to nitro derivatives, enhancing volatility. For instance, the dimethyl derivative’s higher molecular weight (160.26 g/mol) versus the nitro analog (177.20 g/mol) reflects differences in intermolecular interactions.

Comparison with Aryl-Substituted Tetralins

1,2,3,4-Tetrahydro-1-phenylnaphthalene (CAS 3018-20-0)

- Molecular Formula : C₁₆H₁₆

- Molecular Weight : 208.30 g/mol

- Applications : Serves as a precursor in synthesizing polyaromatic hydrocarbons (PAHs) and chiral ligands .

Comparison with Oxygenated Derivatives

1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene (CAS 40771-26-4)

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Applications : Investigated for its role in natural product synthesis and as a redox-active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.